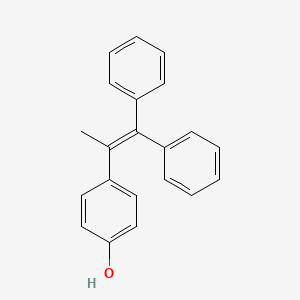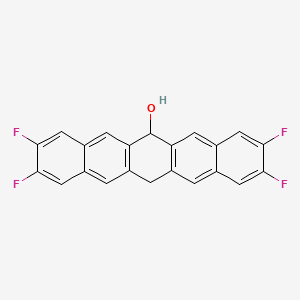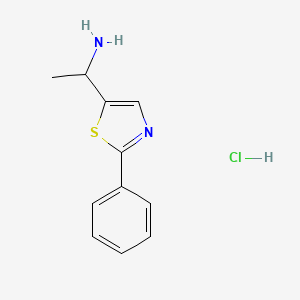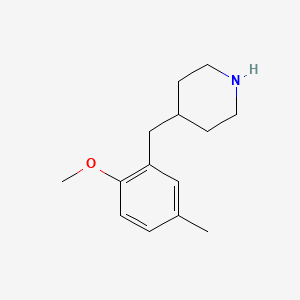![molecular formula C25H22ClN5O2 B12636778 2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンは、複数の環系を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、トリアゾロピリミジンコアの調製から始まり、置換反応によってクロロフェニル基とフェニル基が導入されます。最終段階では、強酸または強塩基と高温などの特定の条件下でイソインドールジオン環系が形成されます。
工業生産方法
この化合物の工業生産には、収率を高め、コストを削減するために合成ルートの最適化が含まれる場合があります。これには、反応条件とスケーラビリティをより適切に制御できる連続フローリアクターの使用が含まれます。さらに、触媒やグリーンケミストリーの原則の使用は、生産プロセスの効率と持続可能性をさらに高めることができます。
化学反応の分析
反応の種類
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用することができ、潜在的に異なる誘導体に繋がります。
置換: ハロゲン化、ニトロ化、およびその他の置換反応は、芳香環に新しい置換基を導入することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。反応条件は、多くの場合、目的の変換を達成するために、特定の溶媒、温度、および触媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はハロゲン化またはニトロ化された化合物を生成する可能性があります。
科学的研究の応用
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンは、いくつかの科学研究における応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されています。
生物学: 抗菌性または抗がん性などの潜在的な生物活性について調査されている可能性があります。
医学: この化合物は、特に特定の生物学的経路を標的とする新薬の設計におけるリード化合物として役立つ可能性があります。
産業: ポリマーやコーティングなどのユニークな特性を持つ新素材の開発に使用される可能性があります。
作用機序
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合することができ、その活性を阻害したり、機能を変更したりする可能性があります。これは、特定の標的と経路に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
1-(4-フルオロフェニル)ピペラジン: 類似の芳香環系を持つが、官能基が異なる化合物です。
(-)-カルボン: コア構造が異なるが、類似の生物活性を持つ天然化合物です。
チモキノン: 潜在的な薬効を持つ別の生物活性化合物です。
独自性
2-[5-(4-クロロフェニル)-7-フェニル-4,5,6,7-テトラヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオンを際立たせているのは、特定の化学的および生物学的特性を付与する、環系と官能基のユニークな組み合わせです。これは、さまざまな科学分野における研究開発にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar aromatic ring system but different functional groups.
(-)-Carvone: A natural compound with a different core structure but similar biological activity.
Thymoquinone: Another bioactive compound with potential medicinal applications.
Uniqueness
What sets 2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of ring systems and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H22ClN5O2 |
|---|---|
分子量 |
459.9 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O2/c26-17-12-10-15(11-13-17)20-14-21(16-6-2-1-3-7-16)31-24(27-20)28-25(29-31)30-22(32)18-8-4-5-9-19(18)23(30)33/h1-7,10-13,18-21H,8-9,14H2,(H,27,28,29) |
InChIキー |
IUDQKXZNIVWKNW-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NN4C(CC(NC4=N3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12636707.png)
![3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12636731.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)

![5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one](/img/structure/B12636740.png)

![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)



![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)

![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
